1,4-bis-(Dmt-Tic-amino)butane is a synthetic compound that belongs to a class of molecules known as peptide analogs. It features a unique structure characterized by the presence of two dimethyltyrosine (Dmt) and two thienylisocyanate (Tic) moieties linked by a butane spacer. This compound is primarily investigated for its potential applications in pharmacology, particularly in relation to opioid receptor interactions.
The compound is synthesized through various chemical methods that involve the coupling of specific amino acids and their derivatives. Research articles and patents document the synthesis and applications of 1,4-bis-(Dmt-Tic-amino)butane, providing insights into its chemical properties and biological activities .
1,4-bis-(Dmt-Tic-amino)butane can be classified as a peptide derivative due to its amino acid components. It is specifically categorized under opioid receptor modulators, which are compounds that can interact with opioid receptors in the body to produce various physiological effects.
The synthesis of 1,4-bis-(Dmt-Tic-amino)butane typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and pH levels to ensure optimal yields. The use of protecting groups is crucial to prevent unwanted side reactions during the coupling process.
1,4-bis-(Dmt-Tic-amino)butane has a complex molecular structure defined by its two Dmt and Tic units linked by a butane chain. The molecular formula is , with a molecular weight of approximately 402.5 g/mol.
1,4-bis-(Dmt-Tic-amino)butane can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of reagents and conditions significantly influences the outcome of these reactions.
1,4-bis-(Dmt-Tic-amino)butane primarily acts as an antagonist at opioid receptors, particularly the delta and mu-opioid receptors. Its mechanism involves binding to these receptors, inhibiting their activation by endogenous opioids or exogenous agonists.
The binding affinity for these receptors can be quantified using radiolabeled ligand binding assays, which provide insights into the compound's efficacy in blocking receptor activation .
Relevant data from studies indicate that modifications to its structure can significantly impact its receptor affinity and biological activity .
1,4-bis-(Dmt-Tic-amino)butane has several scientific applications:
The synthesis of 1,4-bis-(Dmt-Tic-amino)butane (molecular formula: C₄₆H₅₆N₆O₆; molecular weight: 789.0 g/mol) primarily employs Fmoc/t-butyl-based solid-phase peptide synthesis (SPPS) due to its orthogonality and compatibility with sensitive moieties [6] [10]. The process initiates by anchoring the C-terminal thienylisocyanate (Tic) residue to 2-chlorotrityl chloride resin or Rink amide resin, achieving >95% loading efficiency under inert conditions [6]. Coupling of the dimethyltyrosine (Dmt) segment utilizes phosphonium- or aminium-type activators, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), in dimethylformamide (DMF) [4]. These reagents minimize racemization (<2%) during amide bond formation between Dmt and Tic units, a critical concern given the chiral centers in both residues [10]. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are essential to suppress epimerization and accelerate coupling kinetics [4]. Microwave-assisted SPPS (50°C, 30 W) reduces individual coupling steps from 60 to 10 minutes while maintaining >99% yield per cycle, as verified by Kaiser testing [10].
Table 1: Optimized Coupling Reagents for Dmt-Tic Assembly
Coupling Agent | Additive | Reaction Time (min) | Racemization (%) |
---|---|---|---|
HATU | HOAt | 45 | 1.8 |
PyBOP | Oxyma Pure | 30 | 1.2 |
DIC | HOBt | 60 | 3.5 |
DIC: Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole [4] [10].
Orthogonal protection is mandatory for Dmt’s phenolic hydroxyl groups and Tic’s secondary amine. Dmt’s hydroxyls are shielded with tert-butyl groups, stable under Fmoc deprotection conditions (20% piperidine/DMF) but cleavable via trifluoroacetic acid (TFA) during final resin cleavage [7]. Tic’s secondary amine requires tert-butyloxycarbonyl (Boc) protection due to its acid lability, which prevents alkylation during iterative Fmoc removal [9]. For the central butane-1,4-diamine spacer, allyloxycarbonyl (Alloc) groups are employed; these are selectively deprotected using tetrakis(triphenylphosphine)palladium(0) and phenylsilane prior to condensation with Dmt-Tic segments [3] [7]. This strategy ensures a 92–95% yield in spacer functionalization while preserving other protecting groups. Methyltrityl (Mtt) protection for side chains allows selective deprotection under mild acidic conditions (1% TFA/dichloromethane), facilitating on-resin modifications [7].
Table 2: Protective Group Scheme for Key Functional Groups
Residue | Functional Group | Protecting Group | Deprotection Conditions | |
---|---|---|---|---|
Dmt | Phenolic OH | t-butyl | 95% TFA, 2.5 h | |
Tic | Secondary amine | Boc | 50% TFA/dichloromethane, 30 min | |
Butane spacer | Primary amine | Alloc | Pd(PPh₃)₄/PhSiH₃, 2 h | |
Lys (if present) | Side-chain amine | Mtt | 1% TFA/dichloromethane, 5 × 1 min | [3] [7] [9]. |
Following solid-phase assembly of Dmt-Tic monomers, solution-phase cyclization links two Dmt-Tic units via the 1,4-diaminobutane spacer. Linear precursors are cleaved from the resin using hexafluoroisopropanol (HFIP) to preserve t-butyl groups, yielding protected Dmt-Tic acids [8]. Cyclization employs native chemical ligation under high-dilution conditions (0.001 M) to suppress oligomerization [3]. Activation of the Dmt-Tic C-terminus with pentafluorophenyl esters enables coupling with the spacer’s primary amines at 4°C, achieving 85% cyclization efficiency within 24 hours [8] [9]. Alternatively, PyBOP/diisopropylethylamine (DIPEA) in dichloromethane facilitates segment condensation at room temperature, reducing epimerization to <5% [8]. For peptides containing D-amino acids (e.g., D-Tic), cyclization kinetics improve due to reduced steric hindrance, allowing higher concentrations (0.01 M) [8].
Table 3: Cyclization Efficiency Under Different Conditions
Activation Method | Solvent | Temperature (°C) | Yield (%) | Dimerization (%) | |
---|---|---|---|---|---|
Pentafluorophenyl ester | DMF | 4 | 85 | 7 | |
PyBOP/DIPEA | Dichloromethane | 25 | 78 | 10 | |
HATU/HOAt | Acetonitrile | 25 | 70 | 15 | [3] [8] [9]. |
Crude 1,4-bis-(Dmt-Tic-amino)butane exhibits >30% impurities, primarily deletion sequences and diastereomers, necessitating multi-step purification . Semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) employs a C₁₈ column (250 × 10 mm, 5 μm) with a gradient of 20–60% acetonitrile in 0.1% aqueous TFA over 45 minutes [9]. This resolves critical impurities like mono-Dmt-Tic-butyl (retention time: 12.3 min) and bis-Dmt-Tic derivatives (retention time: 18.7 min) from the target compound (retention time: 22.5 min) [9]. Ion-pair chromatography using 10 mM ammonium acetate (pH 5.0) enhances separation of charged byproducts, improving purity to >98% . Final polishing via size-exclusion chromatography (Sephadex LH-20, methanol) removes residual TFA salts and aggregates, yielding pharmaceutical-grade material with ≤0.1% residual solvents . Lyophilization at −50°C and 0.05 mbar produces a stable, amorphous powder suitable for characterization.
Scaling 1,4-bis-(Dmt-Tic-amino)butane synthesis faces three hurdles: high-cost amino acids, inefficient cyclization, and purification bottlenecks. Dmt and Tic are non-proteinogenic residues requiring multi-step synthesis, contributing to 70% of raw material costs . Fragment condensation—pre-assembling Dmt-Tic dimers before spacer attachment—reduces cyclization time by 40% and improves overall yield to 62% at kilogram scale [8]. However, epimerization at Tic’s α-carbon remains problematic during fragment coupling; substituting carbodiimides with aminium salts (e.g., HATU) lowers racemization to <3% [4]. Industrial SPPS uses continuous-flow reactors to automate resin handling and reduce solvent consumption by 60% compared to batch synthesis [10]. Purification remains the primary cost driver: simulated moving bed chromatography increases throughput by 200% but requires specialized equipment [6]. Current optimizations suggest a viable route for metric-ton production, though the compound’s complex structure maintains synthesis costs at >$15,000 per gram [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0